1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea
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Overview
Description
1-[2-(4-chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea is a member of ureas.
Scientific Research Applications
Antimicrobial Potential
1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea has been explored for its potential antimicrobial applications. For instance, Desai et al. (2007) synthesized new quinazolines, which are structurally similar, and evaluated their antimicrobial activities, indicating potential use in combating bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Antiproliferative Activity
Studies have also investigated the compound's derivatives for their antiproliferative properties. Pawar et al. (2018) synthesized derivatives and tested them against various cancer cell lines, revealing promising antiproliferative effects (Pawar, Pansare, & Shinde, 2018).
Antibacterial Effects
Further research into sulfone derivatives like 1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea has shown potential antibacterial activity. Bărbuceanu et al. (2009) synthesized new compounds and tested their antibacterial effects, contributing to the ongoing search for new antibacterial agents (Bărbuceanu et al., 2009).
Structural Analysis for Drug Design
Structural analysis of similar compounds has been conducted to aid in drug design. For example, Al-Hourani et al. (2015) performed docking studies and crystal structure analysis of tetrazole derivatives, which helps in understanding the interaction of molecules in drug development (Al-Hourani et al., 2015).
Photophysical Properties and Sensing Applications
The photophysical properties of sulfone derivatives have been explored for potential sensing applications. Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type Schiff bases and evaluated their potential as fluorescence sensors for detecting ions like Cu2+ in water and living cells (Zhou et al., 2012).
properties
Product Name |
1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea |
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Molecular Formula |
C17H19ClN2O3S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea |
InChI |
InChI=1S/C17H19ClN2O3S/c1-2-20(17(21)19-15-6-4-3-5-7-15)12-13-24(22,23)16-10-8-14(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21) |
InChI Key |
FUQQYRCZSKTHAY-UHFFFAOYSA-N |
SMILES |
CCN(CCS(=O)(=O)C1=CC=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCN(CCS(=O)(=O)C1=CC=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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